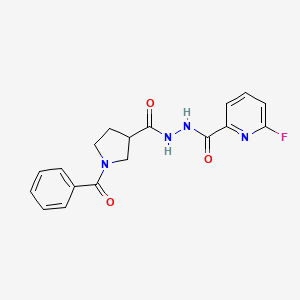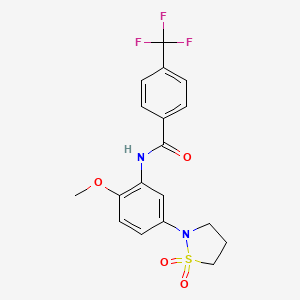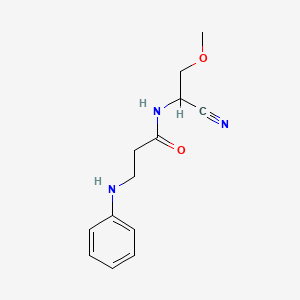
N'-(1-Benzoylpyrrolidine-3-carbonyl)-6-fluoropyridine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1-Benzoylpyrrolidine-3-carbonyl)-6-fluoropyridine-2-carbohydrazide, also known as BPC 157, is a synthetic peptide that has been extensively studied for its therapeutic potential. It is a pentadecapeptide comprising of 15 amino acids and has a molecular weight of 1419.53552 g/mol. BPC 157 was first discovered in the early 1990s, and since then, it has been studied for its potential use in the treatment of various conditions.
Wirkmechanismus
The exact mechanism of action of N'-(1-Benzoylpyrrolidine-3-carbonyl)-6-fluoropyridine-2-carbohydrazide 157 is not fully understood. However, it is believed to work by modulating the expression of growth factors and cytokines, which play a crucial role in tissue repair and regeneration. This compound 157 has also been shown to promote angiogenesis, which is the formation of new blood vessels, and improve blood flow to damaged tissues.
Biochemical and Physiological Effects:
This compound 157 has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote tissue healing, reduce inflammation, and improve gastrointestinal function. This compound 157 has also been shown to improve blood flow to damaged tissues, promote angiogenesis, and modulate the expression of growth factors and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(1-Benzoylpyrrolidine-3-carbonyl)-6-fluoropyridine-2-carbohydrazide 157 in lab experiments is its high stability and low toxicity. This compound 157 is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound 157 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies.
Zukünftige Richtungen
There are several future directions for the study of N'-(1-Benzoylpyrrolidine-3-carbonyl)-6-fluoropyridine-2-carbohydrazide 157. One area of interest is the potential use of this compound 157 in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound 157 has also been studied for its potential use in the treatment of cardiovascular disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound 157 and its potential therapeutic applications.
Conclusion:
This compound 157 is a synthetic peptide that has been extensively studied for its therapeutic potential. It has been shown to have a wide range of beneficial effects, including promoting tissue healing, reducing inflammation, and improving gastrointestinal function. This compound 157 has also been studied for its potential use in the treatment of various conditions, including inflammatory bowel disease, tendon and ligament injuries, and muscle tears. While there are still many unanswered questions about the mechanism of action of this compound 157, its potential therapeutic applications make it an exciting area of research for the future.
Synthesemethoden
N'-(1-Benzoylpyrrolidine-3-carbonyl)-6-fluoropyridine-2-carbohydrazide 157 is synthesized through solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The synthesis process involves the coupling of the protected amino acid to a resin support, followed by deprotection and coupling of the next amino acid. The process is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin support and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N'-(1-Benzoylpyrrolidine-3-carbonyl)-6-fluoropyridine-2-carbohydrazide 157 has been extensively studied for its therapeutic potential in various preclinical and clinical studies. It has been shown to have a wide range of beneficial effects, including promoting tissue healing, reducing inflammation, and improving gastrointestinal function. This compound 157 has also been studied for its potential use in the treatment of various conditions, including inflammatory bowel disease, tendon and ligament injuries, and muscle tears.
Eigenschaften
IUPAC Name |
N'-(1-benzoylpyrrolidine-3-carbonyl)-6-fluoropyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c19-15-8-4-7-14(20-15)17(25)22-21-16(24)13-9-10-23(11-13)18(26)12-5-2-1-3-6-12/h1-8,13H,9-11H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKHUVHAJLCSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)NNC(=O)C2=NC(=CC=C2)F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2935732.png)


![3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2935736.png)

![Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B2935742.png)
![3-[3,4-Dihydro-2H-chromen-4-yl(prop-2-enoyl)amino]propanamide](/img/structure/B2935744.png)
![N-(5-(pyrazine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2935745.png)
![N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2935748.png)
![6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2935749.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2935750.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2935751.png)

